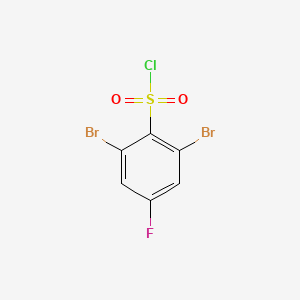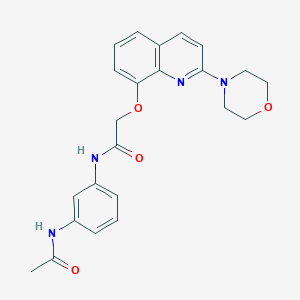
2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride is a chemical compound that is part of the sulfonyl chloride family, which are commonly used as intermediates in the synthesis of other organic compounds. While the specific compound is not directly mentioned in the provided papers, the related chemistry and synthesis methods can give insights into its properties and potential applications.
Synthesis Analysis
The synthesis of related sulfonyl chloride compounds typically involves multiple steps, including halogenation and the introduction of the sulfonyl group. For instance, the synthesis of fluoronitrobenzene-sulfonyl chlorides is achieved by a two-step procedure starting from difluoronitrobenzenes, followed by a regioselective reaction with phenylmethanethiol and oxidative cleavage with chlorine to yield the sulfonyl chlorides . This method could potentially be adapted for the synthesis of this compound by starting with an appropriately substituted dibromofluorobenzene.
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group attached to an aromatic ring, which in the case of this compound, would be further substituted with bromine and fluorine atoms. The presence of these substituents can influence the reactivity and electronic properties of the molecule, as seen in the dual emission and mechanofluorochromism of disulfonyl-substituted dibenzocyclooctatetraenes .
Chemical Reactions Analysis
Sulfonyl chlorides are reactive intermediates that can undergo various chemical reactions. They are particularly useful in the synthesis of sulfonamides, as demonstrated by the comparison of aliphatic sulfonyl chlorides and fluorides in the parallel synthesis of sulfonamides . The reactivity of this compound would likely be similar, allowing it to react with amines to form sulfonamides or undergo further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The presence of halogens such as bromine and fluorine can affect the compound's boiling point, solubility, and stability. For example, the synthesis of high-purity 1-chloro-2,6-difluorobenzene demonstrates the importance of the sulfonyl chloride group in directing fluorine substitution and achieving the desired isomer without contamination . This suggests that the sulfonyl chloride group in this compound would play a crucial role in its reactivity and the purity of the final product in synthetic applications.
Aplicaciones Científicas De Investigación
Synthesis of High-Purity Fluorobenzene Derivatives
2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride is involved in the synthesis of high-purity fluorobenzene derivatives, such as 1-chloro-2,6-difluorobenzene. This process is essential for producing active ingredients in agricultural and pharmaceutical applications. The use of sulfonyl chloride facilitates the selective substitution of fluorine atoms, resulting in high-purity products (Moore, 2003).
Role in Antibacterial Agent Synthesis
The compound is utilized in the synthesis of new sulfone derivatives with antibacterial properties. For instance, 2-(4-fluorobenzene-1-sulfonyl)-N′-(4-fluorobenzene-1-sulfonyl)acetohydrazide, a derivative, showed effective antibacterial activities against certain bacterial strains, outperforming some conventional antibacterial agents (Li, Zhou, Liu, & Wang, 2020).
Application in Polymer Synthesis
This chemical plays a significant role in the synthesis of novel polymers. For example, it is used in preparing sulfonated polyamides with high thermal stability and excellent solubility in organic solvents, which have potential applications in various industrial fields (Xiao-Ling Liu et al., 2013).
Use in Novel Catalysis and Reaction Studies
This compound is instrumental in studying catalytic reactions and synthesis processes. For instance, it is involved in the study of solvation bifunctional catalysis of sulfonyl chlorides, providing insights into the influence of substrate structure on reaction rates and pathways (Ivanov, Mikhailov, Gnedin, Lebedukho, & Korolev, 2005).
Development of Fluorinated Materials
This compound is used in the preparation of fluorinated materials such as fluorinated polyamides. These materials exhibit unique properties like low dielectric constants and high thermal stability, making them suitable for advanced applications in electronics and materials science (Xiao-Ling Liu et al., 2013).
Propiedades
IUPAC Name |
2,6-dibromo-4-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAADGLRHZJNIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3012046.png)

![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)
![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)
![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)
![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)


![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)